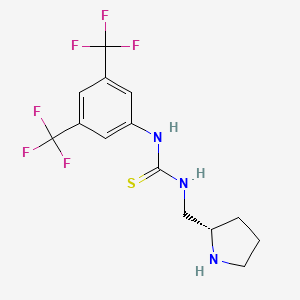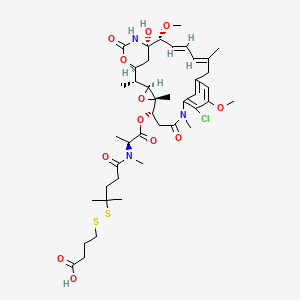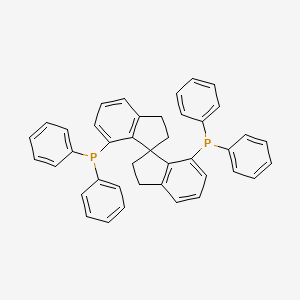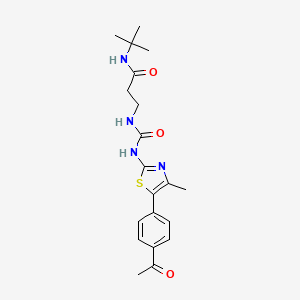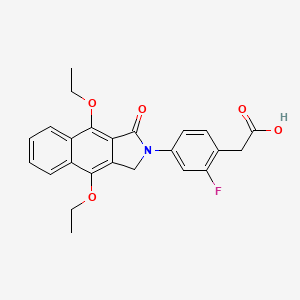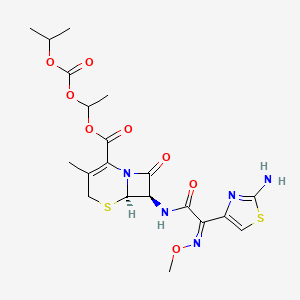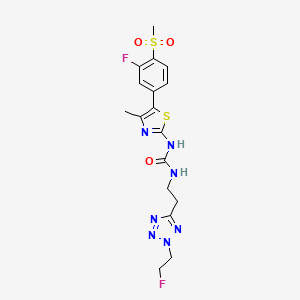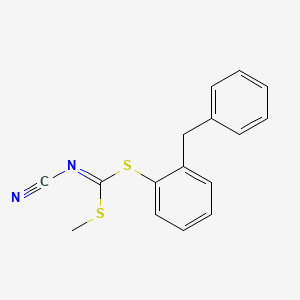![molecular formula C16H20N2O14S4 B3182628 1-{[4-({4-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-4-oxobutyl}disulfanyl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid CAS No. 98604-89-8](/img/structure/B3182628.png)
1-{[4-({4-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-4-oxobutyl}disulfanyl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid
Übersicht
Beschreibung
The compound “1-{[4-({4-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-4-oxobutyl}disulfanyl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid” is also known as Bissulfosuccinimidyl suberate . It is a membrane-impermeable lysine selective crosslinker .
Molecular Structure Analysis
The molecular formula of the compound is C16H20N2O14S2 . The compound has 16 hydrogen bond acceptors and 2 hydrogen bond donors .Physical and Chemical Properties Analysis
The compound has a density of 1.8±0.1 g/cm3 and a molar volume of 295.3±5.0 cm3 . It is soluble in water up to 10 mM . The compound has a polar surface area of 253 Å2 and a polarizability of 41.5±0.5 10-24 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
A study by Fadda et al. (2016) focused on the synthesis and antimicrobial evaluation of novel functionalized N-sulfonates, which include pyridyl, quinolyl, and isoquinolyl functional groups. These compounds were synthesized to confer water solubility and anionic character to the molecules, showing significant antimicrobial and antifungal activities against a variety of pathogens. This indicates the potential of sulfonate derivatives in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Sulfonation and Biological Screening
Another study by Hassanzadeh et al. (2006) explored the modification of dialkyl 3-phenylpyrrolidine-2, 5-diones to produce potential steroid sulphatase inhibitors. The modifications aimed at producing compounds that could bind well to the active site of the steroid sulphatase enzyme but resist hydrolysis due to the presence of a covalent S-C bond, demonstrating the chemical's potential in therapeutic applications (Hassanzadeh, Smith, & Nicholls, 2006).
Sulfonation Studies
Cerfontain et al. (1996) studied the sulfonation of trans-10b,10c-dimethyl-10b,10c-dihydropyrene, analyzing the effects of sulfur trioxide in different solvents and temperatures. This work provides insight into the sulfonation process, which is crucial for introducing sulfonic acid groups into organic molecules for various applications, including drug development and the synthesis of dyes and surfactants (Cerfontain, Koeberg-Telder, Mitchell, Khalifa, & Tashiro, 1996).
Synthesis and Characterization of Chloromaleimidobenzenesulfonylhydrazones
Silva et al. (2006) described the synthesis of a new series of imidosulfonylhydrazones, aiming to find antibactericidal and/or antinociceptive lead compounds. This research illustrates the versatility of sulfonate derivatives in synthesizing compounds with potential therapeutic uses (Silva, Oliveira, & Nunes, 2006).
Wirkmechanismus
Target of Action
The primary target of this compound is lysine residues in proteins . Lysine is an essential amino acid that plays a crucial role in protein structure and function. It is involved in a variety of biological processes, including protein synthesis, cell signaling, and immune response.
Mode of Action
This compound is a lysine-selective crosslinker . Crosslinkers are used to create covalent bonds between functional groups in proteins, thereby modifying their structure and function. This compound specifically targets the amino group in lysine residues, forming a stable covalent bond. This can lead to changes in protein conformation, activity, or interactions with other molecules.
Pharmacokinetics
The compound is soluble in water up to 10 mM, which suggests it could be readily absorbed and distributed in the body . It is also described asmembrane-impermeable , which could limit its ability to cross cell membranes and affect intracellular targets. More research would be needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s solubility and reactivity could be affected by the pH of its environment. Additionally, its stability and efficacy could be influenced by storage conditions, as it is recommended to be stored at +4°C .
Eigenschaften
IUPAC Name |
1-[4-[[4-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-4-oxobutyl]disulfanyl]butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O14S4/c19-11-7-9(35(25,26)27)15(23)17(11)31-13(21)3-1-5-33-34-6-2-4-14(22)32-18-12(20)8-10(16(18)24)36(28,29)30/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUSVHPDQDXRGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCSSCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O14S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001128833 | |
| Record name | 1,1′-[Dithiobis[(1-oxo-4,1-butanediyl)oxy]]bis[2,5-dioxo-3-pyrrolidinesulfonic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98604-89-8 | |
| Record name | 1,1′-[Dithiobis[(1-oxo-4,1-butanediyl)oxy]]bis[2,5-dioxo-3-pyrrolidinesulfonic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98604-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-[Dithiobis[(1-oxo-4,1-butanediyl)oxy]]bis[2,5-dioxo-3-pyrrolidinesulfonic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




